6-Cyclopropyl-2,2-bis-trifluoromethyl-2,3-dihydro-thiazolo[3,2-a][1,3,5]triazin-4-one
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Overview
Description
6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE is a heterocyclic compound that features a unique combination of cyclopropyl and bis(trifluoromethyl) groups attached to a thiazolo-triazine core
Preparation Methods
The synthesis of 6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE typically involves cycloaddition reactions. One efficient method is the solvent-controlled base-free synthesis, where 2-trifluoromethyl-1,3-conjugated enynes react with 2,2,2-trifluorodiazoethane. The choice of solvent, such as DMAc (N,N-dimethylacetamide) or DCE (1,2-dichloroethane), can influence the formation of either bis(trifluoromethyl)pyrazolines or bis(trifluoromethyl)cyclopropanes .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Industry: It can be used in the production of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to form specific interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar compounds include other triazolo-thiadiazine derivatives, such as:
- 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines
- 1,2,4-Triazolo[5,1-b][1,3,5]thiadiazines
- 1,2,4-Triazolo[1,5-c][1,3,5]thiadiazines
- 1,2,3-Triazolo[5,1-b][1,3,4]thiadiazines These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and applications. The presence of cyclopropyl and bis(trifluoromethyl) groups in 6-CYCLOPROPYL-2,2-BIS(TRIFLUOROMETHYL)-2H,3H,4H-[1,3]THIAZOLO[3,2-A][1,3,5]TRIAZIN-4-ONE makes it unique, offering distinct advantages in terms of stability and reactivity.
Properties
Molecular Formula |
C10H7F6N3OS |
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Molecular Weight |
331.24 g/mol |
IUPAC Name |
6-cyclopropyl-2,2-bis(trifluoromethyl)-3H-[1,3]thiazolo[3,2-a][1,3,5]triazin-4-one |
InChI |
InChI=1S/C10H7F6N3OS/c11-9(12,13)8(10(14,15)16)17-6(20)19-5(4-1-2-4)3-21-7(19)18-8/h3-4H,1-2H2,(H,17,20) |
InChI Key |
HDJOEQATYLXNBZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CSC3=NC(NC(=O)N23)(C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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